molecular formula C18H20BrNO2 B11698942 N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11698942
M. Wt: 362.3 g/mol
InChI Key: KQJADTPOKCJZEV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride.

    Coupling with 4-Bromoaniline: The acetyl chloride intermediate is then reacted with 4-bromoaniline in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
  • N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

KQJADTPOKCJZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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